Species-Dependent Enantioselective Pharmacokinetics of PNU-103017
PNU-103017 exhibits species-dependent enantioselective pharmacokinetics, with the R-enantiomer (PNU-103264) showing significantly higher exposure in dogs compared to the S-enantiomer (PNU-103265). In contrast, the S-enantiomer predominates in rats and humans [1]. This contrasts with many peptidomimetic HIV protease inhibitors (e.g., saquinavir, indinavir) which are administered as single enantiomers and do not display this species-dependent enantiomeric inversion.
| Evidence Dimension | Plasma Enantiomeric Ratio (R-/S-) |
|---|---|
| Target Compound Data | Dog: 1.22 to 3.06; Rat: 0.44 to 0.80; Human: 0.23 to 0.73 |
| Comparator Or Baseline | Saquinavir, Indinavir (administered as single enantiomers; ratio not applicable) |
| Quantified Difference | PNU-103017 shows species-specific inversion of the predominant enantiomer, a characteristic not observed for single-enantiomer peptidomimetic inhibitors. |
| Conditions | Single and multiple oral doses in dog, rat, and human subjects (Phase I clinical trial) |
Why This Matters
Understanding species-specific enantioselective disposition is critical for accurate translation of in vivo efficacy and toxicity data from animal models to human studies.
- [1] Zhong WZ, Williams MG, Borin MT, Padbury GE. Species-dependent enantioselective pharmacokinetics of PNU-103017, a pyrone HIV protease inhibitor. Chirality. 1998;10(3):210-6. doi: 10.1002/(SICI)1520-636X(1998)10:3<210::AID-CHIR2>3.0.CO;2-D. PMID: 9499572. View Source
